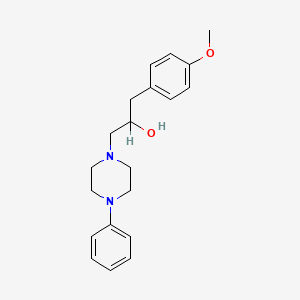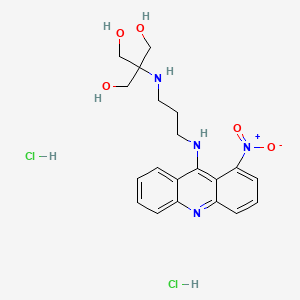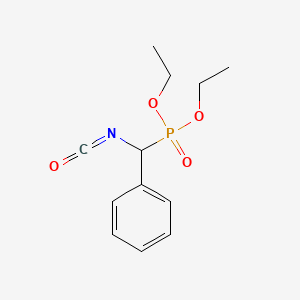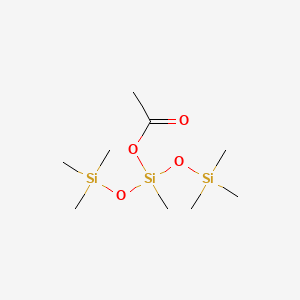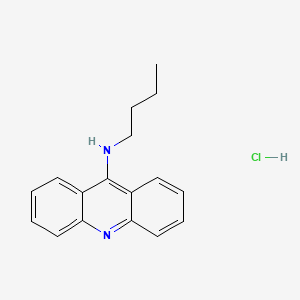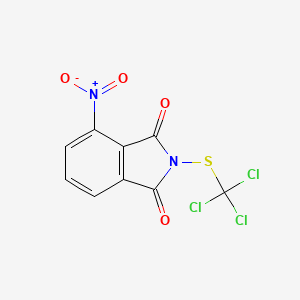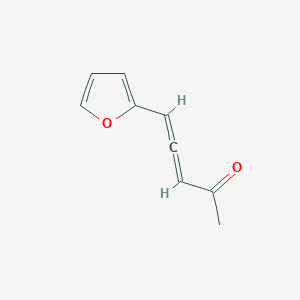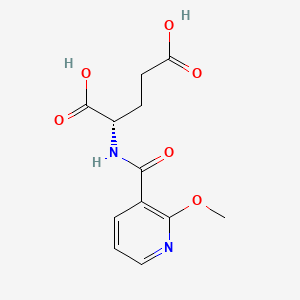
Glutamic acid, N-(2-methoxynicotinoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamic acid, N-(2-methoxynicotinoyl)- is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a 2-methoxynicotinoyl group attached to the nitrogen atom of the glutamic acid molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(2-methoxynicotinoyl)- typically involves the reaction of glutamic acid with 2-methoxynicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Glutamic acid, N-(2-methoxynicotinoyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the 2-methoxynicotinoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Glutamic acid, N-(2-methoxynicotinoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Glutamic acid, N-(2-methoxynicotinoyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. It can also modulate enzyme activity and affect metabolic processes. The exact mechanism depends on the specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamic acid: The parent compound, which is a key amino acid in protein synthesis and neurotransmission.
Nicotinic acid derivatives: Compounds with similar nicotinoyl groups that exhibit comparable biological activities.
Uniqueness
Glutamic acid, N-(2-methoxynicotinoyl)- is unique due to the presence of the 2-methoxynicotinoyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
76980-28-4 |
|---|---|
Molekularformel |
C12H14N2O6 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
(2S)-2-[(2-methoxypyridine-3-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H14N2O6/c1-20-11-7(3-2-6-13-11)10(17)14-8(12(18)19)4-5-9(15)16/h2-3,6,8H,4-5H2,1H3,(H,14,17)(H,15,16)(H,18,19)/t8-/m0/s1 |
InChI-Schlüssel |
QDZPKXXNXLAZMU-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=C(C=CC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
COC1=C(C=CC=N1)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



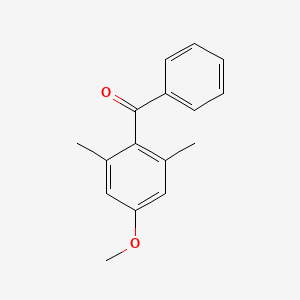
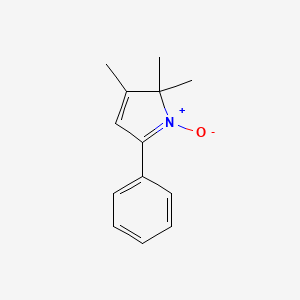
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
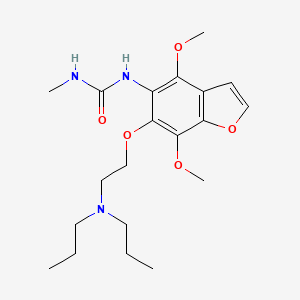
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
